Pisiferal

Description

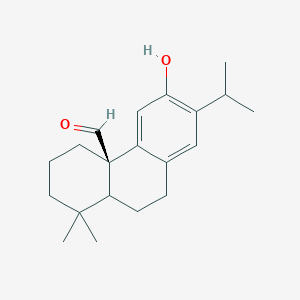

Structure

3D Structure

Properties

IUPAC Name |

(4aR)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-13,18,22H,5-9H2,1-4H3/t18?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWYNONCSGZEQQ-IJHRGXPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Natural Occurrence and Isolation Methodologies

Botanical and Fungal Sources of Pisiferal

This compound has been identified in a variety of plant species, spanning both conifers and angiosperms. Its presence has been confirmed through rigorous phytochemical analysis of different plant parts, including leaves, branches, and roots.

Isolation from Fraxinus sieboldiana

The presence of (+)-pisiferal has been confirmed in the branches of Fraxinus sieboldiana, commonly known as the Chinese flowering ash. In a comprehensive phytochemical investigation of an ethanol (B145695) extract of the plant's branches, this compound was isolated as one of 115 compounds. The isolation process involved a combination of various chromatographic techniques to separate the complex mixture of diterpenes, sesquiterpenes, triterpenes, coumarins, lignans, and other derivatives. The structure of the isolated (+)-pisiferal was elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Occurrence in Chamaecyparis pisifera

Chamaecyparis pisifera, or the Sawara cypress, is a well-documented source of this compound. The compound derives its name from this species, highlighting its significant presence. This compound, along with other related diterpenoids, contributes to the chemical profile of this coniferous tree.

Detection in Callitris columellaris

This compound has been detected in the leaves of Callitris columellaris, a species of cypress pine native to Australia. A study focusing on the terpenoid composition of Callitris species identified this compound as a constituent of the leaf extracts. This finding underscores the distribution of this diterpenoid within the Cupressaceae family.

Presence in Salvia Species (e.g., Salvia multicaulis)

The occurrence of this compound extends to the angiosperm genus Salvia. Specifically, it has been isolated from the roots of Salvia multicaulis. In a study investigating the diterpenoid constituents of this plant, this compound was identified alongside several new norditerpenoids and other known compounds. The isolation was achieved from an acetone-soluble extract of the roots, and the structure was confirmed using 1D and 2D NMR techniques.

Broader Distribution within Conifers and Angiosperms

This compound belongs to the abietane (B96969) class of diterpenoids, which are widely distributed throughout the plant kingdom, particularly in conifers. Abietane diterpenoids are major components of conifer oleoresin and play a role in the defense mechanisms of these trees. While the distribution of this compound itself is not as extensively mapped as some other abietanes, its presence in both the Pinophyta (conifers) and Magnoliophyta (angiosperms) divisions suggests a broader distribution than initially recognized. Its occurrence in families such as Oleaceae (Fraxinus), Cupressaceae (Chamaecyparis, Callitris), and Lamiaceae (Salvia) points to a diverse biosynthetic capability for this compound in the plant kingdom.

Methodologies for Isolation and Purification of this compound from Complex Natural Extracts

The isolation and purification of this compound from natural sources typically involve a multi-step process that begins with extraction followed by chromatographic separation. These methods are designed to separate this compound from a complex mixture of other phytochemicals.

The general workflow for isolating this compound can be summarized in the following table:

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Plant material (e.g., dried and powdered leaves, branches, or roots) is extracted with an appropriate organic solvent. Common solvents include ethanol, methanol, or acetone (B3395972), chosen based on the polarity of the target compound. |

| 2. Fractionation | Liquid-Liquid Partitioning or Column Chromatography | The crude extract is often subjected to a preliminary separation to reduce complexity. This can involve partitioning between immiscible solvents of different polarities or a primary fractionation using column chromatography with a coarse stationary phase like silica (B1680970) gel. |

| 3. Purification | Column Chromatography | This is a key step for isolating this compound. Silica gel is a commonly used stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity (gradient elution). Fractions are collected and monitored by techniques like Thin-Layer Chromatography (TLC). |

| High-Performance Liquid Chromatography (HPLC) | For final purification to obtain high-purity this compound, reversed-phase HPLC is often employed. This technique offers higher resolution and is effective in separating closely related diterpenoids. | |

| 4. Structure Elucidation | Spectroscopic Methods | The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques. 1D and 2D NMR spectroscopy provide detailed structural information, while Mass Spectrometry is used to determine the molecular weight and fragmentation pattern. |

Detailed research findings indicate that the specific combination of chromatographic techniques is crucial for successful isolation. For instance, the isolation of this compound from Fraxinus sieboldiana involved a sequence of column chromatography over silica gel, Sephadex LH-20, and macroporous adsorbent resin, followed by reversed-phase HPLC. Similarly, the purification of diterpenoids from Salvia multicaulis involved chromatographic separation of an acetone extract.

The choice of the stationary and mobile phases in column chromatography is critical and is determined by the polarity of this compound and the other compounds in the extract. Silica gel, being a polar adsorbent, is effective in separating compounds of varying polarities. The mobile phase typically starts with a non-polar solvent (e.g., hexane) and gradually incorporates a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) to elute compounds with increasing polarity.

Advanced Chromatographic Separation Techniques

The initial extraction of this compound from the powdered heartwood of Chamaecyparis pisifera typically involves the use of organic solvents. Following this, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other plant metabolites.

Flash chromatography has emerged as a rapid and efficient method for the initial purification of this compound. This technique utilizes a stationary phase, such as silica gel, packed into a column. The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is pushed through the column under moderate pressure. This accelerates the separation process compared to traditional gravity-fed column chromatography. By carefully selecting the solvent system, compounds with different polarities, including this compound, can be effectively separated into different fractions.

For further purification to achieve a high degree of homogeneity, preparative thin-layer chromatography (TLC) is often employed. In this method, the partially purified fraction containing this compound is applied as a band onto a larger TLC plate coated with an adsorbent material. The plate is then developed in a chamber containing a suitable solvent system. As the solvent moves up the plate, the components of the mixture separate into distinct bands based on their differential adsorption to the stationary phase and solubility in the mobile phase. The band corresponding to this compound can then be physically scraped from the plate, and the compound is eluted from the adsorbent material using an appropriate solvent.

Spectroscopic Techniques in Structural Confirmation during Isolation

Throughout the isolation process, and particularly for the final structural confirmation of the purified compound, a suite of spectroscopic techniques are indispensable. These methods provide detailed information about the molecular structure of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to map the carbon-hydrogen framework of the this compound molecule.

¹H NMR spectroscopy provides information about the different types of protons present in the molecule and their chemical environment. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are characteristic of the this compound structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals help to identify the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, and carbonyl carbons) present in this compound.

Mass spectrometry (MS) is another critical tool used to determine the molecular weight and elemental composition of this compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. Furthermore, the fragmentation pattern, which shows the masses of smaller fragments of the molecule, can provide valuable clues about its structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The molecule absorbs infrared radiation at specific frequencies, causing its bonds to vibrate. The resulting IR spectrum shows absorption bands that are characteristic of particular functional groups, such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C). This information is vital for confirming the presence of key structural features in this compound.

The synergistic use of these advanced chromatographic and spectroscopic techniques allows for the efficient isolation and unambiguous structural confirmation of this compound from its natural source, paving the way for further research into its chemical and biological properties.

Investigating the Biosynthetic Pathway of Pisiferal

General Biosynthetic Precursors and Pathways for Abietane (B96969) Diterpenoids

The biosynthesis of abietane diterpenoids, including pisiferal, originates from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govrsc.orgfrontiersin.org The formation of GGPP is accomplished through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.orgwikipedia.orgfrontiersin.orgresearchgate.netbiorxiv.org

Role of Geranylgeranyl Diphosphate (GGPP) as a Universal Precursor

Geranylgeranyl diphosphate (GGPP) is a C20 isoprenoid precursor formed by the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon building blocks of all terpenoids. researchgate.netresearchgate.net GGPP serves as the substrate for diterpene synthases (diTPSs), which catalyze the initial cyclization steps leading to the diverse array of diterpene skeletons, including the abietane framework. nih.govresearchgate.netoup.comoup.com

Contribution of Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

In plants, the MVA pathway operates in the cytosol and is primarily responsible for the biosynthesis of sesquiterpenes and triterpenes. rsc.org The MEP pathway, located in the plastids, is the main route for the synthesis of precursors for monoterpenes, diterpenes, and tetraterpenes. rsc.orgresearchgate.netbiorxiv.orgfrontiersin.org Both pathways produce IPP and DMAPP, and there can be crosstalk between the two compartments, allowing for the exchange of these precursors. researchgate.net While GGPP is predominantly produced by the MEP pathway for diterpene biosynthesis in plastids, the MVA pathway can also contribute to the GGPP pool. rsc.orgcapes.gov.br

The initial steps of the MVA pathway involve the condensation of acetyl-CoA molecules, while the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov Key regulatory enzymes in these pathways include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway. biorxiv.org

Specific Enzymatic Steps and Intermediates Leading to this compound

The biosynthesis of this compound from GGPP involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.

Diterpene Synthases (diTPSs) in Initial Cyclization Events

Diterpene synthases (diTPSs) are crucial enzymes that catalyze the cyclization of GGPP to form the basic diterpene skeletons. rsc.orgresearchgate.netoup.com In the biosynthesis of abietane diterpenoids, diTPSs like copalyl diphosphate synthase (CPS) and kaurene synthase-like enzymes (such as miltiradiene (B1257523) synthase, MiS) are involved in the initial cyclization steps, converting GGPP to intermediates like copalyl diphosphate (CPP) and subsequently to cyclic structures such as miltiradiene or abietatriene. nih.govnih.govresearchgate.net These cyclization events establish the core tricyclic structure of abietane diterpenoids.

Cytochrome P450 Enzymes (e.g., CYP76AK6, CYP76AK7, CYP76AK8) in Successive Oxidation at C-20

Following the initial cyclization, cytochrome P450 monooxygenases (CYPs) play a significant role in modifying the diterpene skeleton through oxidation reactions. nih.govresearchgate.netoup.comebi.ac.uk Specific CYP enzymes are responsible for functionalizing different positions on the abietane structure. In the context of this compound biosynthesis and related diterpenoids like carnosic acid, CYP enzymes from the CYP76AK clan, such as CYP76AK6, CYP76AK7, and CYP76AK8, have been implicated in successive oxidation steps. nih.gov These enzymes are known to catalyze oxidations, particularly at the C-20 position of the diterpene skeleton. nih.gov

This compound as an Aldehyde Intermediate in the Biosynthesis of Pisiferic Acid from Ferruginol (B158077)

Research indicates that this compound serves as an intermediate in the biosynthetic pathway leading to pisiferic acid, a related abietane diterpenoid. nist.govrsc.orgpsu.edu The pathway involves the oxidation of ferruginol, another abietane diterpenoid found in various plant species. wikipedia.orgnih.govebi.ac.ukresearchgate.netnih.gov Ferruginol is considered a key intermediate downstream of abietatriene. nih.govnih.gov The conversion of ferruginol to this compound involves oxidation, likely catalyzed by cytochrome P450 enzymes, at the C-20 methyl group to form an aldehyde. This compound, being an aldehyde at the C-20 position, is then further oxidized to the carboxylic acid, pisiferic acid. nist.govrsc.orgpsu.edu This sequence highlights this compound's position as a crucial aldehyde intermediate in the oxidative modification of ferruginol towards the formation of pisiferic acid.

Here is a summary of key intermediates and enzymes discussed in the biosynthesis of this compound and related abietane diterpenoids:

| Compound Name | Role in Biosynthesis | Relevant Enzymes |

| Geranylgeranyl Diphosphate (GGPP) | Universal precursor for diterpenoids. nih.govrsc.orgfrontiersin.org | GGPP synthase (GGPPS) researchgate.netnih.gov |

| Copalyl Diphosphate (CPP) | Intermediate formed by cyclization of GGPP. nih.govnih.govresearchgate.net | Copalyl diphosphate synthase (CPS/CPPS) nih.govoup.comnih.govresearchgate.net |

| Miltiradiene / Abietatriene | Cyclic intermediates formed from CPP. nih.govnih.govresearchgate.net | Miltiradiene synthase (MiS) nih.govnih.govresearchgate.net |

| Ferruginol | Key intermediate downstream of abietatriene. nih.govnih.gov | Ferruginol synthases (CYP76AH clan, e.g., CYP76AH1) nih.govebi.ac.ukuniprot.orgexpasy.org |

| This compound | Aldehyde intermediate in the conversion of ferruginol to pisiferic acid. nist.govrsc.orgpsu.edu | Cytochrome P450 enzymes (e.g., CYP76AK6, CYP76AK7, CYP76AK8) nih.gov |

| Pisiferic Acid | Final product of oxidation of this compound. nist.govrsc.orgpsu.edu | Enzymes catalyzing aldehyde to carboxylic acid oxidation. nist.govrsc.orgpsu.edu |

Interactive Table:

Reconstitution of this compound Biosynthesis in Heterologous Systems (e.g., Yeast Platforms)

Reconstituting plant biosynthetic pathways in heterologous hosts, such as yeast (Saccharomyces cerevisiae or Pichia pastoris), offers a powerful approach for studying the enzymes involved and potentially producing the compounds sustainably. Yeast is often considered a suitable host for the heterologous expression of plant membrane-bound proteins like cytochrome P450 enzymes, which are frequently involved in diterpene biosynthesis. escholarship.orgmdpi.com While E. coli can also be used, yeast possesses similar membrane infrastructures to plants, facilitating functional reconstitution. escholarship.org

Studies on the biosynthesis of related abietane diterpenes, such as carnosic acid, have successfully utilized yeast as a platform for the functional characterization and screening of terpene-targeting cytochrome P450 (CYP) genes. nih.govresearchgate.net For instance, the combined activities of specific CYPs have been shown to explain the oxidation events involved in the biosynthesis of major diterpenes in Salvia pomifera. nih.gov In the context of carnosic acid biosynthesis, CYP76AH24 and CYP76AK6 were identified as key enzymes, with CYP76AK6 potentially acting as a multifunctional enzyme catalyzing successive oxidation steps. nih.govresearchgate.net Although direct reconstitution of the entire this compound pathway in yeast is not explicitly detailed in the provided search results, the successful reconstitution of pathways for related diterpenes and other complex molecules in yeast nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net suggests that this is a viable strategy for elucidating and producing this compound.

The general strategy involves introducing genes encoding the plant biosynthetic enzymes into a yeast strain. This allows for the production of the enzymes within the yeast cells, which can then convert introduced substrates or endogenous precursors into the target compound. Challenges in heterologous expression can include achieving sufficient expression levels and ensuring proper protein folding and activity, particularly for membrane-bound enzymes like CYPs. escholarship.orgfrontiersin.org Strategies to improve heterologous expression in yeast include optimizing promoters, codon usage, signal sequences, and co-expressing chaperones or helper proteins. nih.gov

Functional Characterization of Novel Biosynthetic Enzymes through Omics Approaches

Omics approaches, such as transcriptomics, genomics, and proteomics, play a vital role in identifying candidate genes and enzymes involved in specialized metabolite biosynthesis, including diterpenes like this compound. nih.govresearchgate.net By analyzing the genetic and protein profiles of organisms that produce this compound, researchers can pinpoint genes that are highly expressed in tissues where the compound is synthesized. nih.govsci-hub.se

Transcriptomic or genomic sequencing provides a wealth of data that can be mined to identify potential biosynthetic genes. nih.govresearchgate.net Once candidate genes are identified, they can be functionally characterized by expressing them in heterologous systems (as discussed in Section 3.3) and assaying for the predicted enzymatic activity. This often involves providing the enzyme with a potential substrate and analyzing the reaction products using techniques like gas chromatography or mass spectrometry. mdpi.comsci-hub.se

Proteomics can complement genomic and transcriptomic data by identifying the proteins actually present and their abundance, providing further evidence for the involvement of specific enzymes in the pathway. elifesciences.org Integrated multi-omics approaches, combining data from different omics levels, can provide a more comprehensive understanding of the complex regulatory networks and enzymatic steps involved in biosynthesis. elifesciences.org

For example, in the study of carnosic acid biosynthesis, transcriptomic data from Salvia pomifera were used to identify candidate CYP genes, which were then functionally characterized in yeast to confirm their roles in oxidizing abietane precursors. nih.govresearchgate.net This demonstrates the power of combining omics data with heterologous expression for enzyme characterization in diterpene biosynthesis.

Functional characterization through omics-guided approaches helps to:

Identify novel enzymes responsible for specific steps in the biosynthetic pathway.

Determine the substrate specificity and catalytic activity of these enzymes. mdpi.com

Elucidate the sequence of enzymatic reactions leading to the final product.

Provide the necessary genetic parts for reconstituting the pathway in heterologous hosts for sustainable production.

Omics approaches have been widely applied to characterize enzymes involved in various metabolic pathways, including those producing lipids, fatty acids, and other specialized metabolites, highlighting their broad utility in enzyme discovery and characterization. libretexts.orgresearchgate.netfrontiersin.orgnih.gov

Advanced Chemical Synthesis and Derivatization Research

Total Synthesis Approaches to Pisiferal and its Stereoisomers

Total synthesis endeavors for this compound and its stereoisomers often focus on the efficient and stereocontrolled construction of the tricyclic core. Different methodologies have been developed to address the challenges associated with creating the correct ring fusions and introducing the necessary functionalization with high selectivity.

Stereocontrolled Total Synthesis Methodologies

Stereocontrolled synthesis of abietane-type diterpenes like pisiferol (B14701095) and this compound has been successfully achieved using various key intermediates and reaction sequences. One approach involved the use of a trans-octahydrophenanthrene derivative as a key intermediate. doi.org Another methodology for the synthesis of (+)-pisiferol, a closely related diterpene, utilized an optically active Wieland–Miescher ketone analogue bearing an angular protected hydroxymethyl group as a key intermediate. rsc.org These strategies highlight the importance of employing starting materials and reactions that inherently control the developing stereocenters.

Key Synthetic Features and Reaction Sequences in this compound Construction

Key synthetic features in the construction of the this compound framework include the formation of the tricyclic ring system and the introduction of specific functional groups with control over stereochemistry. One reported stereocontrolled synthesis of (±)-pisiferol and (±)-pisiferal involved an aryl-participated intramolecular cyclisation of an appropriately substituted diazomethyl ketone. doi.org This cyclization strategy was crucial for generating the intermediate hydrophenanthrene derivatives with the desired trans-stereochemistry at the A/B ring junction. doi.org Earlier methods for synthesizing these diterpenes frequently utilized transannular oxidation of the angular methyl group or Robinson annulation of a suitable Wieland-Miescher ketone. doi.org

A different approach to the synthesis of pisiferol methyl ether involved the thermolysis of an olefinic benzocyclobutene, which proceeded via an intramolecular Diels-Alder reaction of an o-quinodimethane intermediate. doi.orgscilit.com This reaction generated angularly cyano-substituted octahydrophenanthrenes. doi.org The transformation of these intermediates then led to the desired diterpenes. scilit.com

The synthesis of (±)-pisiferic acid, another related compound, utilized a keto ether intermediate and involved sequential reactions including formylation, Michael addition with methyl vinyl ketone, and intramolecular aldol (B89426) condensation to form the tricyclic ether. rsc.org

Intramolecular Cycloaddition Reactions in Diterpenoid Synthesis

Intramolecular cycloaddition reactions, such as the intramolecular Diels-Alder reaction, have proven to be powerful tools in the synthesis of polycyclic natural products, including diterpenoids. wikipedia.org These reactions allow for the efficient construction of cyclic systems with high stereoselectivity. wikipedia.org As mentioned earlier, the thermolysis of an olefinic benzocyclobutene proceeding through an intramolecular Diels-Alder reaction of an o-quinodimethane was a key step in the synthesis of pisiferol methyl ether and related compounds. doi.orgscilit.com This demonstrates the utility of intramolecular cycloaddition in forming the core structure of abietane-type diterpenoids.

Strategies for Derivatization and Scaffold Diversification of this compound Analogs

Strategies for derivatization and scaffold diversification of this compound and related abietane-type diterpenoids aim to generate a range of analogs with potentially varied biological activities. This often involves modifying existing structures or utilizing common intermediates to access different structural frameworks.

Synthetic Transformations of Related Abietane-Type Diterpenoids

Synthetic transformations of related abietane-type diterpenoids can serve as routes to access this compound or its analogs, as well as generate diversified scaffolds. This compound itself has been isolated alongside other related diterpenes from Chamaecyparis pisifera, including pisiferol and pisiferic acid. doi.orgmdpi.com Transformations between these related compounds are often possible. For instance, (±)-pisiferal was obtained by treating (±)-pisiferol with Jones' reagent. doi.org

Abietane (B96969) diterpenoids can undergo various modifications, including oxidation, esterification, etherification, and rearrangements, leading to structural diversity. mdpi.com For example, carnosic acid, a derivative of pisiferic acid, has been synthesized from pisiferic acid through ortho-oxidation of the phenol (B47542) moiety. researchgate.net Skeletal rearrangements of abietane-type compounds can also lead to different diterpenoid scaffolds, such as the rearrangement of an abietane-type into a 9(10→20)-abeo-abietane-type compound. scilit.com These transformations highlight the potential for generating a range of structures from a common abietane base.

Data Tables

Based on the search results, here is a summary of some synthetic transformations mentioned:

| Starting Material | Reagent/Conditions | Product(s) | Reference |

| (±)-Pisiferol | Jones' reagent, 0 °C, brief period | (±)-Pisiferal | doi.org |

| Olefinic benzocyclobutene (17) | Thermolysis | Tricyclic compounds (18a) and (18b) | scilit.com |

| Keto ether (22) (for Pisiferic acid synthesis) | Formylation, Michael addition, Aldol | Tricyclic ether (27) | rsc.org |

| Methoxyabietatriene (32) (for Pisiferic acid synthesis) | Zn, ZnI₂, HOAc | (+)-Pisiferol | psu.edu |

| Pisiferic acid | mCBPO, CAMCBPO, or IBX | Carnosic acid | researchgate.net |

| Abietane-type compound (20a) | Dehydration | Methyl ether (26) and isomer (27) | scilit.com |

| Mixture of (26) and (27) | Demethylation | Pisiferin (1) and compound (28) | scilit.com |

Molecular Mechanisms of Action: in Vitro Mechanistic Studies

Investigation of Enzyme Modulatory Effects

In vitro studies have explored the potential of pisiferal to modulate enzyme activity, specifically focusing on its effects on β-glucuronidase release and potential interactions with HMG-CoA reductase pathways.

Inhibition of β-Glucuronidase Release in Rat Polymorphonuclear Leukocytes

This compound has demonstrated inhibitory activity against the release of β-glucuronidase in rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF). rsc.org One study reported that this compound showed 65.9% inhibition at a concentration of 10 μM. rsc.org β-glucuronidase is a lysosomal enzyme found in various mammalian tissues and is involved in the hydrolysis of β-D-glucuronides. nih.gov Its release from PMNs is associated with inflammatory processes. Compounds that can inhibit β-glucuronidase release may therefore possess anti-inflammatory potential. Other natural compounds, such as (+)-Guaiacin, have also shown potent in vitro activity against the release of β-glucuronidase in rat PMNs induced by PAF. medchemexpress.com

Exploration of Potential HMG-CoA Reductase Inhibitory Pathways

While direct studies on this compound's inhibition of HMG-CoA reductase are limited in the provided search results, related abietane (B96969) diterpenoids have shown activity against this enzyme. HMG-CoA reductase is a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. mdpi.comnih.gov Inhibition of this enzyme is a primary target for cholesterol-lowering drugs like statins. nih.gov

Some natural products, including other diterpenes, have been investigated for their HMG-CoA reductase inhibitory potential. mdpi.com For instance, 7-acetoxyhorminone, an abietane-type diterpene from Salvia multicaulis, has shown significant HMG-CoA reductase inhibitory activity with an IC₅₀ of 63.6 ± 1.21 µg/mL (equivalent to approximately 150 µM). mdpi.com Molecular docking studies suggested that 7-acetoxyhorminone binds strongly to the active site of the enzyme. mdpi.com Cafestol, a diterpene found in coffee, also inhibited HMG-CoA reductase by 40% at a concentration of 20 µg/mL. mdpi.com

Given that this compound is also an abietane diterpenoid, it is plausible that it could interact with the mevalonate pathway, potentially through HMG-CoA reductase inhibition or modulation of other enzymes within this pathway. However, specific experimental data confirming this for this compound were not found in the provided search results. The mevalonate pathway is active in eukaryotes and produces various isoprenoid compounds, including precursors for sterols and triterpenes. mdpi.com

Cellular Targets and Pathways Investigated in Model Systems

Research on the cellular targets and pathways of this compound in model systems is not extensively detailed in the provided search results. However, studies on its biological activities, such as cytotoxicity, imply interactions with cellular processes. This compound has shown high cytotoxicity against various cancer cell lines, including AGS, MIA PaCa-2, HeLa, and MCF-7, with IC₅₀ values ranging between 9.3 ± 0.6 and 14.38 ± 1.4 μM. researchgate.net This cytotoxic activity suggests that this compound likely interacts with fundamental cellular mechanisms regulating cell growth, proliferation, or death.

Studies on other abietane diterpenoids, such as ferruginol (B158077), have investigated their effects on cancer cell lines and revealed interactions with signaling pathways like Ras/PI3K and STAT 3/5, and proteins involved in cell cycle regulation. ebi.ac.uk These findings on related compounds suggest potential avenues for exploring this compound's cellular targets and the pathways it influences.

Mechanistic Insights into Antimicrobial Activities via Cellular Interactions

This compound has been reported to show antimicrobial activity. sci-hub.se The mechanisms by which antimicrobial compounds exert their effects often involve interactions with bacterial cellular components or processes. Antimicrobial peptides (AMPs), for instance, can kill bacteria by disrupting their membranes or by entering cells to interact with intracellular targets like DNA or proteins. frontiersin.orgdovepress.com

While the specific cellular interactions underlying this compound's antimicrobial activity are not explicitly described in the search results, potential mechanisms could involve membrane disruption, inhibition of essential enzymes, interference with DNA or RNA synthesis, or disruption of cellular signaling pathways. frontiersin.orgscienceopen.comnih.govfrontiersin.org The effectiveness of antimicrobial agents can be influenced by their physicochemical properties, such as charge density and hydrophobicity, which affect their interaction with microbial membranes. dovepress.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. slideshare.netcreative-proteomics.comashp.org While specific detailed SAR studies focused solely on this compound were not prominently featured in the search results, SAR analysis of related abietane diterpenoids, such as carnosic acid and its derivatives, provides insights into the structural features that contribute to their bioactivity.

Carnosic acid, an abietane diterpenoid found alongside this compound in some plants, has been the subject of SAR studies, particularly regarding its antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.netmdpi.comsciopen.com These studies have explored how variations in functional groups and structural arrangements influence potency and mechanism of action. For example, modifications to the carnosic acid structure have been shown to affect its antiproliferative activity against cancer cell lines. mdpi.com The presence of electronegative atoms and the nature of substituents at specific positions have been identified as influencing activity. mdpi.com

SAR studies on carnosic acid derivatives have also provided insights into enzyme inhibition, including competitive and noncompetitive binding modes depending on the specific derivative and enzyme target. nih.govresearchgate.net These findings suggest that the structural nuances of abietane diterpenoids play a crucial role in their interactions with biological targets. Applying similar SAR approaches to this compound and its derivatives could help elucidate the specific structural determinants of its observed enzyme modulatory, cytotoxic, and antimicrobial activities. SAR analysis is a valuable tool in drug discovery and optimization, allowing for the rational design of compounds with improved efficacy and reduced toxicity. slideshare.netlongdom.org

Analytical Methodologies for Pisiferal Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating Pisiferal from plant extracts and other complex mixtures, as well as in quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the separation and analysis of volatile and semi-volatile compounds, including this compound filab.fr. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with a stationary phase in a gas chromatography column filab.fryoutube.com. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern filab.fryoutube.com. GC-MS has been applied in the analysis of essential oils and plant extracts where this compound is present kib.ac.cndntb.gov.uascispace.com. This technique allows for the detection and preliminary identification of this compound within complex samples by comparing its mass spectrum and retention time to those of authentic standards or spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential chromatographic technique used in the analysis of this compound, particularly for samples that may not be suitable for GC-MS due to lower volatility or higher molecular weight wikipedia.org. LC-MS couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry wikipedia.org. This allows for the analysis of a wider range of compounds, including more polar or less volatile diterpenoids wikipedia.orgnih.gov. LC-MS, and its tandem variant LC-MS/MS, are valuable for analyzing complex plant extracts containing this compound and related diterpenoids, providing both separation and detailed mass spectral information for identification and quantification mdpi.comnih.govmeasurlabs.com. The use of LC-MS/MS offers enhanced sensitivity and specificity by allowing for the fragmentation of selected ions, aiding in the confident identification of target analytes in complex matrices wikipedia.orgmeasurlabs.com.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H-NMR, 13C-NMR, HMQC, HMBC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic compounds like this compound mdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the arrangement of atoms and their connectivity within the molecule mdpi.comresearchgate.net.

1H-NMR spectroscopy provides information about the types of protons present, their chemical environment, and their coupling interactions, which helps in determining the number and types of hydrogen atoms and their neighboring groups plantaedb.comchem960.comsci-hub.boxnih.govdoi.org.

13C-NMR spectroscopy reveals the carbon skeleton of the molecule, providing signals for each unique carbon atom plantaedb.comchem960.comsci-hub.boxnih.govdoi.org.

2D NMR techniques , such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for establishing correlations between protons and carbons, including those separated by multiple bonds plantaedb.commdpi.comresearchgate.net. HMQC correlates protons with the carbons they are directly attached to, while HMBC reveals correlations between protons and carbons that are two or three bonds away mdpi.com. These 2D experiments are essential for piecing together the complete structure of this compound and confirming the assignments of the 1H and 13C NMR signals plantaedb.commdpi.comresearchgate.net.

NMR spectroscopy has been extensively used to confirm the structure of isolated this compound by comparing experimental data with reported values nih.govdoi.orgpsu.edu.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a technique used to determine the accurate mass of a compound plantaedb.commdpi.com. This provides the elemental composition of the molecule, which is crucial for confirming its molecular formula plantaedb.com. HRESIMS is often used in conjunction with chromatographic and NMR techniques to provide a high level of confidence in the identification and structural characterization of this compound plantaedb.comkib.ac.cnmdpi.com. The accurate mass obtained from HRESIMS helps to differentiate this compound from other compounds with similar nominal masses.

Comparative Analytical Approaches for Profiles of Related Diterpenoids

Comparative analytical approaches are employed to analyze the profiles of this compound alongside related diterpenoids in various plant sources mdpi.comsci-hub.se. These approaches often involve the simultaneous analysis of multiple diterpenoids using techniques like GC-MS or LC-MS to compare their relative abundance and distribution in different plant tissues or species mdpi.comnih.gov. This can provide insights into the biosynthesis of this compound and its relationship to other compounds in the same metabolic pathway nih.gov. Comparative analysis helps in understanding the chemotaxonomy of plants producing this compound and in identifying potential sources for its isolation nih.govresearchgate.net.

Future Research Trajectories and Current Research Gaps

Unexplored Biosynthetic Pathways and Uncharacterized Enzymes in Pisiferal Production

The biosynthesis of this compound, like other abietane (B96969) diterpenoids, is understood to originate from geranylgeranyl diphosphate (B83284) (GGPP) through a series of cyclization and rearrangement reactions. This process often involves cytochrome P450 enzymes (CYPs) which catalyze oxidation events. rsc.org While some steps in the biosynthesis of related diterpenes like carnosic acid and ferruginol (B158077) have been elucidated, involving enzymes such as diTPS and CYPs, the specific enzymatic machinery and intermediate steps leading directly to this compound are not fully characterized. researchgate.netnih.gov

Research gaps exist in identifying the precise sequence of enzymatic reactions and the specific enzymes responsible for the conversion of common precursors into this compound. researchgate.net For instance, while pisiferol (B14701095) is known to be a product of the first oxidation event on C-20 of ferruginol, and this compound is likely an intermediate between pisiferol and pisiferic acid, the specific enzyme catalyzing the conversion of pisiferol to this compound remains to be definitively identified and characterized. nih.gov Further research is needed to isolate and study these uncharacterized enzymes to fully map the biosynthetic route of this compound in its natural sources. Understanding these pathways could pave the way for biotechnological production of this compound. hs-geisenheim.de

Development of Novel Synthetic Strategies for Accessing this compound and Complex Analogs

The total synthesis of (±)-Pisiferol and (±)-Pisiferal has been accomplished through stereocontrolled methods, utilizing strategies such as aryl participated intramolecular cyclisation of a diazoketone. doi.org Other synthetic approaches to abietane and icetexane diterpenoids, including semisynthesis from natural products like pisiferic acid, have also been reported. researchgate.netresearchgate.net

However, the development of more efficient, stereoselective, and environmentally friendly synthetic strategies for accessing this compound and its complex analogs remains an active area of research. rsc.org Current methods may involve multiple steps or utilize harsh reagents. doi.orgacs.org There is a need for novel approaches that can provide higher yields, reduce reaction times, and allow for the facile creation of diverse this compound analogs with potentially enhanced biological activities. researchgate.net Research into new catalytic methods, including enzymatic synthesis or biocatalysis, could offer greener alternatives for this compound production. researchgate.net

Deeper Elucidation of this compound's Molecular Mechanisms of Action in Diverse Biological Contexts

This compound has been reported to possess various biological activities, including inhibitory activity against the release of β-glucuronidase and activity against the H5N1 influenza virus. rsc.org It is also found alongside other diterpenes with reported antimicrobial, antioxidative, antibacterial, and antitumor activities. doi.orgresearchgate.netresearchgate.net

Despite these observations, a deeper understanding of the precise molecular mechanisms by which this compound exerts its effects in various biological systems is still needed. Research gaps include identifying the specific protein targets or cellular pathways that this compound interacts with. drugtargetreview.com While some studies have explored the bioactivity of this compound in general terms, detailed investigations into its interactions at the molecular level are limited. rsc.orgsci-hub.se Future research should focus on employing advanced biological techniques to elucidate these mechanisms, potentially uncovering novel therapeutic applications or providing insights into the biological roles of this compound in the organisms that produce it. drugtargetreview.comresearchgate.net

Advanced Analytical Method Development for High-Throughput Screening and Trace Analysis

Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, including plant extracts, biological samples, and synthetic reaction mixtures. While general analytical techniques for diterpenes exist, there is a continuous need for the development of advanced methods specifically optimized for this compound. labmanager.combiopharminternational.com

Current research gaps include the development of high-throughput screening (HTS) methods that can rapidly assess the presence and concentration of this compound in large numbers of samples, which is particularly relevant for screening plant populations or compound libraries. evotec.comwikipedia.orgbmglabtech.com Furthermore, there is a need for highly sensitive trace analysis methods capable of detecting and quantifying very low concentrations of this compound in complex biological or environmental samples. mt.cominorganicventures.comjfe-tec.co.jp Advanced techniques such as hyphenated chromatography-mass spectrometry (e.g., LC-MS/MS, GC-MS) with improved sensitivity and selectivity are crucial for these applications. mt.cominorganicventures.compiapharma.com Method development efforts should focus on optimizing sample preparation, chromatographic separation, and detection parameters to achieve high accuracy, precision, and throughput for this compound analysis. analytical-training-solutions.comthermofisher.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.